molecular formula C19H14O6 B2752410 2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 485351-72-2

2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2752410
CAS No.: 485351-72-2
M. Wt: 338.315
InChI Key: FWLNWUVNOUOJKC-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, combines the structural features of both chromenes and phenyl ethyl ketones, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid and 2-oxo-2-phenylethyl bromide.

    Esterification: The carboxylic acid group of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid is esterified using an appropriate alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid.

    Nucleophilic Substitution: The esterified product undergoes nucleophilic substitution with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and solvents are chosen based on their availability, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Chemistry

In chemistry, 2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Chromene derivatives are known for their antioxidant, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound is explored for its potential use in drug development. Its structural features make it a candidate for the design of new pharmaceuticals aimed at treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or modulate receptor activity, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with cellular receptors to modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    8-methoxy-2-oxo-2H-chromene-3-carboxylic acid: A precursor in the synthesis of the target compound.

    2-oxo-2-phenylethyl bromide: Another precursor used in the synthesis.

    Coumarin derivatives: Compounds with similar chromene structures but different substituents.

Uniqueness

2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to its combination of chromene and phenyl ethyl ketone moieties. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential bioactivity set it apart from other similar compounds.

Properties

IUPAC Name

phenacyl 8-methoxy-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O6/c1-23-16-9-5-8-13-10-14(19(22)25-17(13)16)18(21)24-11-15(20)12-6-3-2-4-7-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLNWUVNOUOJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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